7-Fluoro-3-(trifluoromethyl)benzofuran

Lipophilicity Drug-likeness Physicochemical properties

7-Fluoro-3-(trifluoromethyl)benzofuran (CAS 1400764-58-0, MF: C9H4F4O, MW: 204.12 g/mol) is a fluorinated benzofuran building block characterized by a single fluorine atom at the 7-position and a trifluoromethyl group at the 3-position of the benzofuran core. The compound exhibits a calculated logP (XLogP3-AA) of 3.3 and a topological polar surface area (TPSA) of 13.1 Ų, positioning it as a moderately lipophilic scaffold relative to mono-substituted benzofuran analogs.

Molecular Formula C9H4F4O
Molecular Weight 204.124
CAS No. 1400764-58-0
Cat. No. B2829777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-(trifluoromethyl)benzofuran
CAS1400764-58-0
Molecular FormulaC9H4F4O
Molecular Weight204.124
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC=C2C(F)(F)F
InChIInChI=1S/C9H4F4O/c10-7-3-1-2-5-6(9(11,12)13)4-14-8(5)7/h1-4H
InChIKeyWCIIKIJCPPDDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3-(trifluoromethyl)benzofuran (CAS 1400764-58-0): Key Physicochemical & Structural Facts for Scientific Selection


7-Fluoro-3-(trifluoromethyl)benzofuran (CAS 1400764-58-0, MF: C9H4F4O, MW: 204.12 g/mol) is a fluorinated benzofuran building block characterized by a single fluorine atom at the 7-position and a trifluoromethyl group at the 3-position of the benzofuran core [1]. The compound exhibits a calculated logP (XLogP3-AA) of 3.3 and a topological polar surface area (TPSA) of 13.1 Ų, positioning it as a moderately lipophilic scaffold relative to mono-substituted benzofuran analogs [1]. Its molecular architecture integrates two distinct electron-withdrawing fluorinated motifs—a feature leveraged in medicinal chemistry for modulating pharmacokinetic properties without introducing hydrogen-bond donors [2].

Why 7-Fluoro-3-(trifluoromethyl)benzofuran Cannot Be Replaced by Simpler Benzofuran Analogs


Generic substitution of 7-Fluoro-3-(trifluoromethyl)benzofuran with mono-substituted benzofurans—such as 7-fluorobenzofuran (CAS 24410-61-5) or 3-(trifluoromethyl)benzofuran (CAS 65715-21-1)—fails because the dual-substitution pattern creates a synergistic electronic and steric environment not achievable by either substituent alone . The simultaneous presence of the 7-fluoro and 3-trifluoromethyl groups modulates lipophilicity (XLogP3 = 3.3) to a value distinct from both comparators (7-fluorobenzofuran LogP ≈ 2.57; 3-(trifluoromethyl)benzofuran LogP ≈ 3.45), while also altering the electron density of the aromatic ring, which directly impacts reactivity in cross-coupling reactions and binding affinity in biological targets [1]. Substituting with the non-fluorinated parent or a mono-substituted analog would yield a different physicochemical and pharmacological profile, rendering the compound non-interchangeable in structure–activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence: 7-Fluoro-3-(trifluoromethyl)benzofuran vs. Closest Analogs


Lipophilicity Differentiation: Balanced logP Relative to 7-Fluorobenzofuran and 3-(Trifluoromethyl)benzofuran

The target compound's computed lipophilicity (XLogP3-AA = 3.3; alternative LogP = 3.59) is intermediate between that of 7-fluorobenzofuran (LogP = 2.57) and 3-(trifluoromethyl)benzofuran (LogP = 3.45) [1]. This intermediate logP value may offer a favorable balance between membrane permeability and aqueous solubility compared to the more lipophilic mono-CF3 analog or the less lipophilic mono-fluoro analog [2].

Lipophilicity Drug-likeness Physicochemical properties

Molecular Complexity and Halogen Content Advantage Over Simpler Benzofuran Building Blocks

7-Fluoro-3-(trifluoromethyl)benzofuran (MW = 204.12 g/mol, 4 fluorine atoms) possesses a higher molecular weight and greater fluorine content than 7-fluorobenzofuran (MW = 136.12 g/mol, 1 fluorine atom) and 3-(trifluoromethyl)benzofuran (MW = 186.13 g/mol, 3 fluorine atoms) [1]. The increased molecular complexity and fluorination density can enhance binding affinity through additional hydrophobic and halogen-bonding interactions, while the benzofuran core maintains a lower molecular weight than many fully elaborated drug-like molecules, making it suitable as a fragment or early-stage lead scaffold [2].

Fragment-based drug discovery Molecular complexity Halogen bonding

Regioisomeric Distinction: 3-CF3 vs. 4-CF3 Substitution Directs Downstream Derivatization and Biological Target Engagement

The 3-trifluoromethyl substitution pattern on the furan ring, combined with 7-fluoro substitution on the benzene ring, creates a uniquely functionalized scaffold that differs from the 7-fluoro-4-(trifluoromethyl)benzofuran regioisomer employed in patented cardiovascular agents [1]. The 3-CF3 position on the electron-rich furan ring provides a distinct reactivity profile for further functionalization at the 2-position compared to the 4-CF3 analog, as evidenced by the use of 7-fluoro-4-(trifluoromethyl)benzofuran-2-yl intermediates in multi-step syntheses of pyrrole-containing bioactive molecules [1].

Regiochemistry SAR Building block versatility

Class-Level Safety: 3-(Trifluoromethyl)benzofuran Scaffolds Demonstrate Absence of Hemolytic Toxicity

In a study of 3-(trifluoromethyl)benzofuran derivatives synthesized via domino cyclization/trifluoromethylation, all tested compounds were found to be devoid of hemolytic activity toward rabbit erythrocytes, indicating an absence of membrane-lytic toxicity at the concentrations evaluated [1]. This favorable safety signal, established for the 3-CF3-benzofuran class, provides a baseline expectation of low cytotoxicity that would be carried forward in derivatives built upon the 7-fluoro-3-(trifluoromethyl)benzofuran scaffold [1].

Hemolytic activity Safety profiling Antimicrobial benzofurans

Physicochemical Differentiation: TPSA and Rotatable Bond Profile Suggests Favorable Passive Permeability

7-Fluoro-3-(trifluoromethyl)benzofuran has a topological polar surface area (TPSA) of 13.1 Ų and zero rotatable bonds [1]. This TPSA value is identical to that of both 7-fluorobenzofuran and 3-(trifluoromethyl)benzofuran (each TPSA = 13.14 Ų) , indicating that the dual substitution does not increase polarity but maintains excellent predicted passive membrane permeability (well below the 140 Ų threshold for oral bioavailability) while providing the added metabolic benefits of fluorination [2].

Passive permeability TPSA Drug-like properties

Synthetic Accessibility via Trifluoromethylation of 3-Bromobenzofuran Enables Scalable Procurement

The synthesis of 7-fluoro-3-(trifluoromethyl)benzofuran can be achieved via trifluoromethylation of the corresponding 3-bromobenzofuran precursor using trifluoromethyl iodide and copper powder . This methodology is related to the general copper-mediated trifluoromethylation of benzofurans described in the literature, where reactions of 3-bromobenzofuran with CF3I and copper powder in pyridine yield 3-(trifluoromethyl)benzofuran among other products [1]. The availability of a defined synthetic route supports reliable procurement and scale-up relative to less accessible fluorinated benzofuran analogs that require multi-step de novo construction.

Synthetic methodology Scalability Procurement reliability

Optimal Application Scenarios for 7-Fluoro-3-(trifluoromethyl)benzofuran Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Targeting Moderate Lipophilicity Space

With an XLogP3 of 3.3 and MW of 204.12 g/mol, 7-Fluoro-3-(trifluoromethyl)benzofuran occupies a desirable fragment-like chemical space. Its intermediate lipophilicity—higher than 7-fluorobenzofuran (LogP 2.57) yet comparable to 3-(trifluoromethyl)benzofuran (LogP 3.45)—makes it suitable for fragment libraries where balanced permeability and solubility are critical [4]. The TPSA of 13.1 Ų and zero rotatable bonds further support its use as a rigid, permeable core for fragment growing or merging strategies [4].

Synthesis of Fluorinated Bioactive Molecules via C-2 Functionalization

The 3-trifluoromethyl substituent electronically activates the benzofuran C-2 position for electrophilic substitution and cross-coupling reactions, while the 7-fluoro group provides a distinct spectroscopic handle (¹⁹F NMR) for reaction monitoring [4]. This regiochemical arrangement has been exploited in the synthesis of pyrrole-benzofuran conjugates with potential cardiovascular activity, demonstrating the scaffold's utility as a key intermediate [2].

Antimicrobial Lead Optimization with Favorable Preliminary Safety Profile

The 3-(trifluoromethyl)benzofuran class has demonstrated antibacterial and antifungal activity with no hemolytic toxicity toward rabbit erythrocytes [4]. 7-Fluoro-3-(trifluoromethyl)benzofuran, as a member of this class with enhanced fluorination, is a logical starting scaffold for lead optimization programs targeting Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), where related compounds have shown MIC values of 128 μM [4].

Metabolic Stability Enhancement Through Strategic Dual Fluorination

The combined presence of a fluorine atom at the 7-position and a trifluoromethyl group at the 3-position is expected to confer resistance to oxidative metabolism at both the benzene and furan rings—a well-established benefit of fluorination in heterocyclic scaffolds [4]. This dual protection makes the compound particularly valuable for medicinal chemistry programs where cytochrome P450-mediated metabolism of the benzofuran core is a known liability [4].

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